molecular formula ClI2PS B14510325 Phosphorothioic chloride diiodide CAS No. 63972-03-2

Phosphorothioic chloride diiodide

Cat. No.: B14510325
CAS No.: 63972-03-2
M. Wt: 352.30 g/mol
InChI Key: IXBIFHDKDSFNBK-UHFFFAOYSA-N
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Description

Phosphorothioic chloride diiodide (Cl₂IPS; CAS 63972-02-1), also termed thiophosphoryl dichloride iodide, is a phosphorus-based compound featuring a thiophosphoryl (P=S) core with two chlorine atoms and one iodine atom bonded to the phosphorus center . Its molecular structure distinguishes it from conventional thiophosphoryl halides due to the mixed halogen substitution, which influences its reactivity, stability, and applications in organophosphorus synthesis.

Properties

CAS No.

63972-03-2

Molecular Formula

ClI2PS

Molecular Weight

352.30 g/mol

IUPAC Name

chloro-diiodo-sulfanylidene-λ5-phosphane

InChI

InChI=1S/ClI2PS/c1-4(2,3)5

InChI Key

IXBIFHDKDSFNBK-UHFFFAOYSA-N

Canonical SMILES

P(=S)(Cl)(I)I

Origin of Product

United States

Preparation Methods

The synthesis of phosphorothioic chloride diiodide typically involves the reaction of phosphorus triiodide with sulfur in a carbon disulfide solution at low temperatures (10-15°C) in the dark for several days . This method ensures the formation of the desired compound while minimizing side reactions. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to increase yield and purity.

Chemical Reactions Analysis

Phosphorothioic chloride diiodide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phosphorothioic chloride diiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphorothioic chloride diiodide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of ion-pair intermediates, which then undergo further transformations to exert their effects . The specific pathways and molecular targets depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Compositional Differences

Phosphorothioic chloride diiodide belongs to the broader class of thiophosphoryl halides (P=S-Xₙ). Key structural analogues include:

Compound Name Formula CAS Number Molecular Weight Key Features
Thiophosphoryl chloride PSCl₃ 3982-91-0 169.40 g/mol Trigonal pyramidal P=S core with three Cl substituents
Methylphosphonothioic dichloride CH₃Cl₂PS 676-98-2 148.98 g/mol Methyl group bonded to P, two Cl substituents
Isopropylphosphonothioic dichloride C₃H₇Cl₂PS 1498-60-8 193.03 g/mol Branched isopropyl group, two Cl substituents
Dimethylphosphinothioic chloride C₂H₆ClPS 993-12-4 128.56 g/mol Two methyl groups, one Cl substituent
Diethyl thiophosphoryl chloride C₄H₁₀ClO₂PS 2524-16-5 188.61 g/mol Ethoxy (O,O-diethyl) groups, one Cl substituent

Key Observations :

  • Halogen Diversity: this compound uniquely combines Cl and I substituents, whereas analogues like PSCl₃ and CH₃Cl₂PS feature only Cl .
  • Substituent Effects : Alkyl or alkoxy groups (e.g., methyl, isopropyl, ethoxy) in analogues like C₃H₇Cl₂PS and C₄H₁₀ClO₂PS reduce electrophilicity at phosphorus compared to the halogen-rich Cl₂IPS .

Reactivity and Stability

  • Nucleophilic Substitution : The iodine atom in Cl₂IPS may act as a superior leaving group compared to Cl in PSCl₃ due to its lower electronegativity and larger atomic radius. This could enhance reactivity in reactions with alcohols or amines to form thiophosphate esters .
  • Thermal Stability : Mixed halogen systems like Cl₂IPS may exhibit lower thermal stability than fully chlorinated analogues (e.g., PSCl₃), as iodine’s weaker bond strength with phosphorus could lead to decomposition at elevated temperatures .
  • Hydrolysis Sensitivity : Thiophosphoryl chloride (PSCl₃) hydrolyzes readily in water to form H₃PO₃S and HCl . Cl₂IPS, with iodine’s reduced electronegativity, may hydrolyze more slowly but generate HI as a byproduct, complicating purification .

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